molecular formula C₁₉H₂₇D₃O₂ B1155880 3α,17β-Androst-5-enediol-d3

3α,17β-Androst-5-enediol-d3

Cat. No.: B1155880
M. Wt: 293.46
Attention: For research use only. Not for human or veterinary use.
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Description

3α,17β-Androst-5-enediol-d3 is a deuterium-labeled analog of the endogenous steroid metabolite Androst-5-ene-3α,17β-diol . This compound is supplied as a solid and is soluble in solvents such as chloroform, DMSO, and methanol . It is recommended to store the product at -20°C and to centrifuge the vial before opening to ensure maximum recovery . As a stable isotope-labeled internal standard, this compound is a critical tool for quantitative mass spectrometry-based assays, enabling precise measurement of steroid concentrations in complex biological matrices for metabolic and endocrine research. Endogenous steroid metabolites, including those related to this compound, are subjects of scientific interest due to their diverse biological activities. Research on similar steroids shows they can function as neurosteroids, acting as potent positive allosteric modulators of the GABAA receptor, which may be associated with anxiolytic, anticonvulsant, and rewarding effects . Furthermore, related isomers are known to interact with estrogen and androgen receptors, playing complex roles in hormone-sensitive systems . The use of this deuterated standard allows for high-fidelity investigation into these metabolic pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C₁₉H₂₇D₃O₂

Molecular Weight

293.46

Synonyms

(3α,17β)-Androst-5-ene-3,17-diol;  3α,17β-Androst-5-enediol-d3;  3α,17β-Dihydroxyandrost-5-ene-d3;  Androst-5-enediol-d3;  Androstenediol-d3;  Hermaphrodiol-d3;  NSC 12163-d3;  Δ5-Androstene-3α,17β-diol-d3;  Δ5-Androstenediol-d3

Origin of Product

United States

Preparation and Isotopic Integrity of 3α,17β Androst 5 Enediol D3 for Research Applications

Synthetic Methodologies for Deuterium (B1214612) Incorporation in Steroid Molecules

The synthesis of deuterated steroids can be broadly categorized into two main approaches: direct hydrogen/deuterium exchange on the target molecule or a close precursor, and the construction of the deuterated steroid from a labeled starting material.

Hydrogen/Deuterium Exchange Reaction Protocols

Hydrogen/deuterium (H/D) exchange reactions represent a direct method for incorporating deuterium into a steroid framework. These reactions typically involve the exchange of protons for deuterons from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterated solvents, often facilitated by a catalyst.

Base-catalyzed H/D exchange is a common technique, particularly for introducing deuterium at positions adjacent to carbonyl groups through keto-enol tautomerism. The protons at these α-positions are acidic enough to be removed by a base, and the resulting enolate can be quenched with a deuterium source to incorporate the isotope. While 3α,17β-Androst-5-enediol lacks a carbonyl group in its immediate structure, this method is highly relevant for the synthesis of its deuterated precursors.

Acid-catalyzed H/D exchange is another viable method, often employed for introducing deuterium into aromatic rings or at specific vinylic positions. The conditions for these reactions, however, must be carefully controlled to avoid unwanted side reactions or rearrangement of the steroid skeleton.

Recent advancements in H/D exchange methodologies include the use of transition metal catalysts and innovative techniques like ultrasound-assisted microcontinuous processes. These methods can offer higher efficiency, selectivity, and milder reaction conditions, which are advantageous for complex molecules like steroids.

Precursor-Based Synthesis Routes for Deuterated Steroids

A more common and often more specific approach to synthesizing deuterated steroids like 3α,17β-Androst-5-enediol-d3 involves a multi-step synthesis starting from a suitable precursor. This allows for the precise placement of deuterium atoms at non-exchangeable positions, ensuring the isotopic label is stable under various experimental conditions.

A general and effective method for the preparation of [6,7,7-²H₃] labeled Δ⁵-steroids has been described and can be adapted for the synthesis of this compound. nih.gov This synthetic route begins with a non-labeled Δ⁵-steroid, such as 3β-hydroxyandrost-5-en-17-one, which is a close structural analog and precursor to the target molecule. nih.gov

The key steps in this synthetic pathway are as follows:

Formation of a 6-oxo-3α,5α-cyclosteroid intermediate: The starting Δ⁵-steroid is converted to a 3α,5α-cyclo-6-hydroxy intermediate, which is then oxidized to the corresponding 6-oxo derivative.

Base-catalyzed deuterium exchange at C-7: The presence of the carbonyl group at C-6 facilitates the exchange of the two protons at the adjacent C-7 position for deuterium atoms in the presence of a base and a deuterium source like deuterium oxide. nih.gov

Deuteride reduction of the 6-oxo group: The 6-oxo group is then reduced using a deuteride-donating reagent, such as sodium borodeuteride (NaBD₄), to introduce a third deuterium atom at the C-6 position. nih.gov

Rearrangement to the Δ⁵-steroid: The resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid is then rearranged back to the Δ⁵-steroid structure, yielding the desired [6,7,7-²H₃] labeled product. nih.gov

To obtain this compound from the resulting [6,7,7-²H₃]-3β-hydroxyandrost-5-en-17-one, a final reduction of the 17-keto group would be necessary. This can be achieved using a standard reducing agent, which, if non-deuterated, will not alter the isotopic labeling at the C-6 and C-7 positions. The stereochemistry at the 3-position can be addressed through appropriate synthetic strategies, such as inversion of the 3β-hydroxyl group to the desired 3α-configuration.

Isotopic Purity and Site-Specific Labeling Characterization

Following the synthesis of this compound, it is imperative to thoroughly characterize the product to confirm its isotopic purity and the specific locations of the deuterium labels. This ensures the reliability of the labeled compound for its intended research applications.

The primary analytical techniques employed for this characterization are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different isotopologues (molecules with varying numbers of deuterium atoms) can be determined. nih.gov This allows for the calculation of the isotopic purity, which is the percentage of the desired deuterated molecule (in this case, the d3 species) relative to the total amount of all isotopologues (d0, d1, d2, etc.). nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the masses of the resulting fragments, which can help to confirm the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is indispensable for confirming the site-specific incorporation of deuterium. In ¹H NMR, the absence or reduction of signals at specific chemical shifts corresponding to the positions of deuterium labeling provides direct evidence of successful incorporation. For example, in the case of [6,7,7-²H₃]-3α,17β-Androst-5-enediol, the signals corresponding to the protons at C-6 and C-7 would be absent or significantly diminished in the ¹H NMR spectrum.

²H NMR, which directly detects the deuterium nuclei, can also be used to confirm the presence and location of the labels. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule.

Advanced Analytical Methodologies Employing 3α,17β Androst 5 Enediol D3

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) for separate detection. Deuterated standards, such as 3α,17β-Androst-5-enediol-d3, fulfill these requirements by having nearly identical physicochemical properties to the endogenous analyte, thus compensating for variations in sample preparation, chromatographic retention, and ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for steroid analysis, offering high chromatographic resolution. However, due to the low volatility of steroids, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior. In this context, this compound is introduced into the sample prior to extraction and derivatization. It undergoes the same chemical modifications as the native analyte, thereby accounting for any variability or inefficiency in the derivatization process. The use of a deuterated internal standard in GC-MS analysis of steroids allows for accurate quantification by correcting for any analyte loss during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a preferred method for steroid analysis due to its high sensitivity, specificity, and throughput, often without the need for derivatization. In LC-MS/MS assays, this compound is added to the biological sample at the beginning of the sample preparation process. It co-elutes with the endogenous 3α,17β-Androst-5-enediol and compensates for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of low-concentration steroids in complex matrices such as serum and plasma.

Method Development and Validation in Complex Biological Matrices

Assessment of Analytical Accuracy, Precision, and Sensitivity in Research Studies

The incorporation of a stable isotope-labeled internal standard like this compound is fundamental to validating the performance of analytical methods for steroid quantification. Its utility is demonstrated in the rigorous assessment of a method's accuracy, precision, and sensitivity.

Precision is the measure of the reproducibility of a measurement, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The use of a deuterated internal standard significantly improves precision by correcting for random variations in the analytical process, including inconsistencies in sample extraction and fluctuations in instrument response. sigmaaldrich.com Multiple studies have validated this, showing low intra- and inter-assay CVs. For example, a validated LC-MS/MS method for urinary steroid quantification reported intra- and inter-day precisions of less than 10.1%. researchgate.net Similarly, another comprehensive steroid analysis method demonstrated intra-assay and inter-assay precisions between 5.3% and 12.8%. nih.gov

Sensitivity relates to the lowest concentration of an analyte that can be reliably detected and quantified, often defined by the limit of detection (LOD) and limit of quantification (LOQ). Stable isotope dilution mass spectrometry is an inherently sensitive technique. sigmaaldrich.com The use of this compound as an internal standard contributes to achieving the low detection limits necessary for measuring steroids in biological fluids. Research has reported impressive sensitivity, with LOQs for various steroids ranging from as low as 0.005 ng/mL to 1 ng/mL. nih.gov Another high-sensitivity method for postmenopausal serum achieved an LOQ of 100 pg/mL for androst-5-ene-3β, 17β-diol. nih.gov

The following table summarizes performance data from various research studies utilizing stable isotope-labeled internal standards for steroid analysis, illustrating the high levels of accuracy and precision achieved.

ParameterPerformance MetricReported Value RangeReference
Accuracy Recovery86.4% - 115.0% nih.gov
Recovery96% nih.gov
Mean Recovery84% - 104% usgs.gov
Precision Intra- & Inter-assay CV< 15% nih.gov
Intra- & Inter-assay Precision5.3% - 12.8% nih.gov
Intra- & Inter-day Precision< 10.1% researchgate.net
Sensitivity Limit of Quantification (LOQ)0.005 - 1 ng/mL nih.gov
Limit of Quantification (LOQ)100 pg/mL nih.gov
Limit of Detection (LOD)0.4 - 4 ng/L usgs.gov

This table presents a compilation of data from different studies and is for illustrative purposes. Specific values are method- and analyte-dependent.

Mitigation of Analytical Interferences and Artifact Formation

A significant challenge in steroid analysis is the potential for analytical interferences, which can lead to inaccurate results. These interferences can arise from the sample matrix or from the analytical process itself. The use of this compound is a key strategy to mitigate these issues.

Analytical Interferences , particularly "matrix effects," occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. nih.govlongdom.org This can severely compromise the accuracy and reproducibility of quantification. nih.gov Because a deuterated internal standard like this compound is chemically and physically almost identical to its non-labeled counterpart, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. clearsynth.com By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively normalized, ensuring that the final calculated concentration is unaffected by such interferences. clearsynth.com This is a major advantage over older techniques like immunoassays, which are known to suffer from a lack of specificity and cross-reactivity with structurally similar compounds, leading to falsely elevated results. sigmaaldrich.comresearchgate.netannlabmed.org

Artifact Formation refers to the generation of compounds during sample preparation or analysis that are not originally present in the sample. This can occur through degradation of the analyte or unintended chemical reactions. For instance, harsh conditions during enzymatic hydrolysis or derivatization steps can potentially alter the steroid structure. nih.gov By introducing this compound at the earliest stage of sample processing, it acts as a tracer for the native analyte throughout the entire workflow. sigmaaldrich.com Any degradation or alteration that affects the endogenous steroid will similarly affect the deuterated standard. This allows for the correction of inaccuracies that might arise from such artifact formation, ensuring the integrity of the quantitative data. Furthermore, maintaining controlled conditions, such as performing procedures on ice, can help minimize oxidative artifact formation. mdpi.com

Investigative Applications of 3α,17β Androst 5 Enediol D3 in Steroid Metabolic and Biosynthetic Research

Tracing Endogenous Steroidogenic Pathways in Cellular and Animal Models

The use of stable isotope-labeled steroids like 3α,17β-Androst-5-enediol-d3 is a cornerstone of modern metabolic research, providing a dynamic view of steroidogenesis that is unattainable with static measurements of endogenous hormone levels.

Elucidation of Precursor-Product Relationships in Steroidogenesis

The introduction of this compound into cellular or animal models enables the unambiguous identification of its metabolic products. As the labeled precursor is enzymatically converted, the deuterium (B1214612) atoms are retained in the resulting steroid molecules. This isotopic signature allows for the clear differentiation between the metabolites derived from the administered tracer and the pre-existing pool of endogenous steroids. By employing techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated metabolites, thereby establishing definitive precursor-product relationships within the intricate network of steroidogenic pathways.

For instance, by administering this compound, researchers can trace its conversion to downstream androgens and estrogens, confirming the sequence of enzymatic reactions and identifying potential alternative or previously unknown metabolic routes. This approach has been fundamental in mapping the metabolic pathways of various natural androgens.

Quantification of Metabolic Flux and Turnover Rates Using Stable Isotope Tracers

Beyond qualitative pathway mapping, this compound facilitates the quantification of metabolic flux and the turnover rates of endogenous steroids. Through isotope dilution mass spectrometry, the concentration of the deuterated tracer and its metabolites can be precisely measured over time. By comparing the ratio of labeled to unlabeled steroids, researchers can calculate the rate at which endogenous 3α,17β-Androst-5-enediol and its downstream products are being synthesized, metabolized, and cleared from the system. This provides critical insights into the kinetics of steroidogenesis under various physiological and pathological conditions, offering a more comprehensive understanding of hormonal regulation and dysregulation.

Enzymatic Transformation Studies Utilizing Labeled Substrates

The specificity of enzymatic reactions is paramount in steroid metabolism. This compound serves as an invaluable substrate in in vitro and in vivo studies to probe the function and kinetics of key steroidogenic enzymes.

Characterization of Hydroxysteroid Dehydrogenase (HSD) Activities

Hydroxysteroid dehydrogenases are a family of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, playing a crucial role in the interconversion of active and inactive steroid hormones. By incubating this compound with specific HSD isoenzymes or tissue preparations containing these enzymes, researchers can directly measure the rate of its conversion to corresponding keto-steroids. The deuterium label allows for the precise quantification of the product, even in the presence of endogenous substrates and products. This enables the detailed characterization of HSD enzyme kinetics, substrate specificity, and the impact of inhibitors or activators on their activity.

Investigation of Cytochrome P450 (CYP) Enzyme Functions in Steroid Hydroxylation

Cytochrome P450 enzymes are a large superfamily of monooxygenases responsible for the hydroxylation and aromatization of steroids, critical steps in the biosynthesis of glucocorticoids, mineralocorticoids, and estrogens. The use of deuterated substrates like this compound can provide insights into the mechanisms of CYP-mediated reactions. For example, kinetic isotope effect studies, where the rate of reaction with the deuterated substrate is compared to the non-deuterated counterpart, can help to elucidate the rate-limiting steps of the enzymatic reaction, such as C-H bond cleavage. Furthermore, incubating this compound with specific CYP isoforms allows for the identification of the resulting hydroxylated metabolites, helping to define the role of individual CYP enzymes in steroid metabolism.

Microbial Biotransformation of Related Steroids and Derivatives

Microorganisms possess a diverse array of enzymes capable of modifying steroid structures, a field known as microbial biotransformation. While direct studies utilizing this compound in microbial systems are not extensively documented, the principles of using labeled substrates are applicable. Introducing this deuterated compound to microbial cultures could help in identifying novel metabolic pathways and isolating unique steroid metabolites. The deuterium label would simplify the tracking and identification of microbially-produced derivatives from the complex fermentation broth, potentially leading to the discovery of new enzymes with novel catalytic activities for steroid synthesis and modification. This approach has been instrumental in the broader field of steroid biotransformation to produce valuable pharmaceutical precursors.

Studies of Steroid Conjugation and Deconjugation Mechanisms

Isotopically labeled steroids, such as this compound, are indispensable tools in the detailed investigation of steroid metabolism, particularly the mechanisms of conjugation and deconjugation. These processes, which represent a key part of Phase II metabolism, involve the attachment of polar molecules (like glucuronic acid or sulfate) to the steroid core, rendering them more water-soluble and facilitating their excretion. fu-berlin.de The stable isotope label allows researchers to distinguish the administered compound from endogenous (naturally occurring) steroids within a biological system, enabling precise tracking and quantification. sigmaaldrich.com

The primary application of this compound in this context is as an internal standard in stable isotope dilution assays coupled with mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.commsacl.org In this methodology, a known quantity of the deuterated steroid is added to a biological sample (e.g., serum or urine). Because the labeled standard has virtually identical physicochemical properties to its non-labeled counterpart, it experiences the same extraction efficiency and ionization response during the analytical process. sigmaaldrich.com However, the mass spectrometer can differentiate between the two compounds due to the mass difference imparted by the deuterium atoms. This allows for highly accurate and precise quantification of the endogenous steroid and its conjugated metabolites, correcting for any sample loss during preparation. sigmaaldrich.com

By administering this compound, researchers can trace its metabolic fate and identify its conjugated products. For instance, after administration, labeled glucuronide and sulfate (B86663) conjugates of the steroid can be isolated and identified in urine or plasma. acs.orgnih.gov This provides direct evidence of the specific conjugation pathways the steroid undergoes. Similarly, these labeled conjugates can be used as substrates to study the activity of deconjugating enzymes like β-glucuronidases and sulfatases, which play a crucial role in reversing conjugation and potentially reactivating steroids in peripheral tissues. nih.govnih.gov

Detailed Research Findings

Research utilizing deuterated steroids has provided significant insights into the complexities of steroid conjugation. Studies have demonstrated that in humans, metabolites of Androst-5-enediol are predominantly found in their conjugated forms. nih.gov The use of deuterated internal standards, including d3-Androstenediol (d3-Adiol), is central to multi-steroid analysis methods that simultaneously quantify numerous steroid hormones and their metabolites, providing a comprehensive profile of steroidogenic pathways. msacl.org

Table 1: Applications of this compound and Similar Labeled Steroids in Metabolic Studies
Research FocusLabeled Compound UsedAnalytical MethodKey FindingsReference
Multi-Steroid Quantificationd3-Androstenediol (d3-Adiol)LC-MS/MSServed as a stable isotope-labeled internal standard for the accurate quantification of 18 different steroids in human and mouse serum, including precursors, androgens, and their metabolites. msacl.org
Metabolite IdentificationDeuterium-labeled 5-androstene-3β,17β-diolGas Chromatography-Mass Spectrometry (GC-MS)Incubation with equine testicular tissue confirmed the interconversion of 5-androstene-3β,17β-diol and DHEA and the formation of testosterone (B1683101) and 4-androstenedione. nih.gov
Tracing Conjugation PathwaysIsotopically Labeled GlucuronidesLC-MS/MSChemical isotope labeling strategies allow for comprehensive profiling of glucuronide conjugates in biological samples, revealing that steroid conjugates are a predominant portion of the urinary glucuronide metabolome. acs.org
Species-Specific MetabolismAndrost-5-ene-3β,17β-diol (unlabeled, but analysis focused on conjugates)Reversed-phase radio-HPLCRevealed that in monkeys and humans, metabolites are dominated by conjugates of 5-AED and DHEA, in stark contrast to rats where highly oxidized metabolites predominate. This highlights the importance of conjugation in primate steroid metabolism. nih.gov

The data from these studies underscore the critical role of conjugation in the disposition of 3α,17β-Androst-5-enediol. The use of its deuterated analog, this compound, is not just beneficial but essential for achieving the accuracy and specificity required to delineate these complex metabolic and biosynthetic pathways.

Molecular and Cellular Research on 3α,17β Androst 5 Enediol and Its Metabolites Excluding Clinical Studies

In Vitro Receptor Binding Affinity and Selectivity Analyses

Interaction with Nuclear Hormone Receptors (e.g., Estrogen Receptor, Androgen Receptor)

Androst-5-ene-3β,17β-diol (ADIOL), a metabolite of dehydroepiandrosterone (DHEA), exhibits a notable ability to interact with both estrogen receptors (ER) and androgen receptors (AR). Its binding affinity, however, differs significantly between the two receptor types and their subtypes. Research has demonstrated that ADIOL possesses estrogenic properties by binding to ERs. nih.gov In comparative studies, its affinity for ERs is lower than that of estradiol (E2) but higher than other androgens like dihydrotestosterone (DHT). nih.gov

Specifically, ADIOL has been shown to bind to both ERα and ERβ. It displays a higher affinity for ERβ, with some studies reporting its affinity to be approximately 17% of that of estradiol for ERβ and 6% for ERα. wikipedia.org This preferential binding to ERβ suggests a potential for selective estrogenic activity.

Conversely, ADIOL's interaction with the androgen receptor is comparatively weaker. While it does bind to AR, its affinity is considerably lower than that of potent androgens like DHT. nih.gov This dual-receptor interaction underpins the complex biological activities of this steroid.

CompoundReceptorRelative Binding Affinity (Compared to Estradiol for ERs and DHT for ARs)
Androst-5-ene-3β,17β-diol (ADIOL)Estrogen Receptor α (ERα)~6% of Estradiol
Androst-5-ene-3β,17β-diol (ADIOL)Estrogen Receptor β (ERβ)~17% of Estradiol
Androst-5-ene-3β,17β-diol (ADIOL)Androgen Receptor (AR)Lower than Dihydrotestosterone (DHT)
Estradiol (E2)Estrogen Receptor (ER)High
Dihydrotestosterone (DHT)Androgen Receptor (AR)High

Exploration of Binding Mechanisms and Stereospecificity

The binding of androstenediol (B1197431) isomers to nuclear receptors is highly dependent on their stereochemistry, particularly the orientation of the hydroxyl groups. The 3β-hydroxyl configuration of Androst-5-ene-3β,17β-diol is crucial for its estrogenic activity. Its isomer, 3α-androstanediol, which has a different spatial arrangement of the hydroxyl group at the 3-position, exhibits a significantly lower affinity for estrogen receptors. wikipedia.org This highlights the stereospecific nature of the ligand-binding pocket of the estrogen receptor.

Hydrophobic interactions play a fundamental role in the binding of steroidal ligands to the androgen receptor. The steroid's core structure fits into the hydrophobic ligand-binding pocket of the AR. The specific orientation of functional groups, as seen in the difference between androstenediol and more potent androgens like DHT, influences the stability of the ligand-receptor complex and its subsequent transcriptional activity.

Mechanistic Investigations of Cellular Responses in Model Systems

Modulation of Intracellular Enzyme Activities

Androst-5-ene-3β,17β-diol is not only a ligand for nuclear receptors but also a substrate for various steroidogenic enzymes. Its metabolism by these enzymes modulates its own activity and the availability of other active steroids. Key enzymes that interact with ADIOL include:

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme can catalyze the conversion of DHEA to Androst-5-ene-3β,17β-diol. nih.gov Oxidative forms of 17β-HSD can also inactivate ADIOL.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is responsible for the conversion of Androst-5-ene-3β,17β-diol to testosterone (B1683101). nih.govuniprot.org This conversion represents a significant step in the biosynthesis of more potent androgens.

Regulatory Effects on Cellular Growth and Differentiation in Research Cell Lines

The dual receptor activity of Androst-5-ene-3β,17β-diol leads to complex effects on cellular proliferation, particularly in hormone-sensitive cancer cell lines. In estrogen receptor-positive (ER+) breast cancer cells, such as ZR-75-1 and T-47D, ADIOL has been shown to stimulate cell proliferation. nih.gov This effect is mediated through its interaction with estrogen receptors.

Interestingly, in the presence of estradiol, ADIOL can exhibit an inhibitory effect on estrogen-stimulated growth in these same cell lines. nih.gov This inhibition is thought to be mediated through the androgen receptor and can be counteracted by anti-androgens. nih.gov This suggests that the net effect of ADIOL on cell growth depends on the presence of other hormones and the relative expression of ER and AR in the cells.

Cell LineConditionEffect of Androst-5-ene-3β,17β-diol (ADIOL)Mediating Receptor
ZR-75-1 (ER+ Breast Cancer)AloneStimulation of ProliferationEstrogen Receptor (ER)
T-47D (ER+ Breast Cancer)AloneStimulation of ProliferationEstrogen Receptor (ER)
ZR-75-1 (ER+ Breast Cancer)In the presence of EstradiolInhibition of Estrogen-Stimulated GrowthAndrogen Receptor (AR)
T-47D (ER+ Breast Cancer)In the presence of EstradiolInhibition of Estrogen-Stimulated GrowthAndrogen Receptor (AR)

Comparative Studies with Non-Deuterated Analogs and Other Steroids in Research Systems

As previously noted, research has focused on the non-deuterated form of 3α,17β-Androst-5-enediol. Comparative studies have been instrumental in characterizing the biological activity of Androst-5-ene-3β,17β-diol relative to other endogenous steroids.

In terms of estrogenic activity, ADIOL is less potent than estradiol but more potent than DHEA. Its ability to stimulate proliferation in ER+ breast cancer cells is comparable to that of its metabolite, 5α-androstane-3β,17β-diol (3β-DIOL). nih.gov

The distinct activities of the 3α and 3β isomers of androstenediol further underscore the importance of stereochemistry. While 3β-androstanediol is a potent estrogen, 3α-androstanediol has a much lower affinity for estrogen receptors. wikipedia.org

Methodological Advancements and Future Research Trajectories for Stable Isotope Labeled 3α,17β Androst 5 Enediol D3

Development of Novel Isotope Labeling Strategies and Technologies

The synthesis of deuterated steroids like 3α,17β-Androst-5-enediol-d3 is foundational to their application in quantitative research. Traditional methods have often involved multi-step syntheses, but recent advancements are focused on improving efficiency, selectivity, and the sustainability of these processes.

One established method for preparing deuterated Δ(5)-steroids involves a sequence starting from the native steroid. This process includes the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base exchange in the presence of deuterium (B1214612) oxide (D₂O) to introduce two deuterium atoms at the C-7 position. A subsequent reduction with sodium borodeuteride introduces a third deuterium atom at the C-6 position, resulting in a [6,7,7-²H₃] labeled steroid. nih.gov This strategy provides a stable label that is unlikely to be lost during sample preparation or metabolic processes.

More recent innovations are pushing the boundaries of labeling technology. For instance, ultrasound-assisted microcontinuous processing has emerged as a highly efficient and practical approach for the selective deuteration of steroid hormones. researchgate.net This technology facilitates hydrogen/deuterium (H/D) exchange reactions, allowing for the synthesis of deuterated steroids with high selectivity (up to 98%) and deuterium incorporation (up to 99%). researchgate.net A key advantage of this method is its speed and the potential for gram-scale synthesis, making these crucial internal standards more accessible for widespread research. researchgate.net Furthermore, optical rotation experiments confirm that the stereochemical integrity of the steroid is preserved during this process. researchgate.net

Another area of development is the late-stage labeling of steroid conjugates, such as sulfates. A novel method using [¹⁸O] has been reported for the selective, one-pot synthesis of stable isotope-labeled steroid sulfates, which can serve as valuable probes and internal standards in mass spectrometry. rsc.org While this uses oxygen-18 instead of deuterium, the principle of developing more efficient, late-stage labeling techniques is a key trend in the field and could be adapted for deuteration strategies for complex steroid metabolites.

Labeling Strategy Description Key Advantages Reference
Cyclosteroid Intermediate Method Involves creating a 6-oxo-3α,5α-cyclosteroid, followed by base exchange with D₂O and reduction with sodium borodeuteride.Established and reliable method for creating stably labeled Δ(5)-steroids. nih.gov
Ultrasound-Assisted Microcontinuous Process Utilizes ultrasound to enhance the H/D exchange reaction in a continuous flow system.High efficiency, high selectivity, rapid, sustainable, and preserves stereochemistry. researchgate.net
Late-Stage Conjugate Labeling Focuses on introducing the stable isotope label at a later stage of the synthesis, particularly for conjugated metabolites like sulfates.Allows for the creation of labeled standards for conjugated metabolites which are often the target analytes in biological samples. rsc.org

Integration with Advanced Steroidomics and Metabolomics Platforms

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is the cornerstone of modern steroidomics and metabolomics, which aim to provide a comprehensive and quantitative profile of steroids in a biological system. nih.gov The integration of deuterated standards with advanced analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) has revolutionized the field. nih.govnih.govnih.gov

In a typical steroidomics workflow, a known quantity of this compound is added to a biological sample (e.g., serum, urine) at the beginning of the sample preparation process. nih.govmdpi.com Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. usgs.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard, a highly accurate and precise quantification can be achieved.

Advanced platforms like the API-5000 triple-quadrupole mass spectrometer coupled with HPLC systems can simultaneously measure a dozen or more steroids in a single, rapid analysis (e.g., within 11 minutes). nih.gov The use of specific deuterated internal standards for each analyte minimizes cross-reactivity issues that plague older methods like immunoassays and ensures high specificity. nih.gov This multi-analyte capability is crucial for metabolomics, where understanding the relationships and ratios between different steroids in a pathway is often more informative than measuring a single compound. nih.govtu-dresden.de

The evolution of these analytical approaches is moving from targeted quantification of a small subset of steroids to untargeted "steroidomics," which seeks to measure the entire steroid content of a sample to discover new biomarkers and understand perturbations in steroid homeostasis. nih.gov In these untargeted approaches, a panel of stable isotope-labeled standards, including this compound, is essential for providing anchor points for quantification and quality control within a complex dataset.

Addressing Analytical Challenges in Trace Level Steroid Research

A significant challenge in steroid analysis is the extremely low concentrations of many active hormones and their metabolites in biological fluids, often at the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level. rsc.org At these trace levels, analytical methods must be exceptionally sensitive and robust to overcome interference from the complex biological matrix.

Isotope dilution mass spectrometry using standards like this compound is a powerful solution to these challenges. nih.gov The high sensitivity of modern triple quadrupole mass spectrometers, for example, allows for the detection of steroids at the sub-ng/L (part per trillion) level in complex matrices like wastewater. lcms.cz However, sensitivity alone is not sufficient. Accuracy at these levels is compromised by matrix effects and analyte loss during extensive sample cleanup procedures required to remove interfering substances. rsc.org

The addition of a deuterated internal standard corrects for these issues. For example, a study quantifying 19 steroid hormones in human serum and urine demonstrated that while challenges exist due to low ionization efficiencies for some steroids, the use of isotopically labeled internal standards allows for reliable quantification with limits of detection (LODs) as low as 0.04 ng/mL in urine and 0.11 ng/mL in serum. mdpi.com The careful selection of a stable label is critical; some early methods using deuterium labels were hampered by deuterium loss during sample processing, highlighting the need for synthetically robust labeling as found in this compound. usgs.gov

Analytical Parameter Challenge in Trace Analysis How Deuterated Standards Address the Challenge Reference
Sensitivity Steroids are present at very low concentrations (ng/mL to pg/mL).While primarily a function of the instrument, standards ensure that the sensitivity achieved is also accurate. mdpi.comrsc.org
Accuracy Analyte loss during multi-step sample preparation (extraction, cleanup) can lead to underestimation.The internal standard is lost at the same rate as the analyte, so the ratio remains constant, correcting for recovery losses. usgs.gov
Precision Variability in sample handling and instrument performance can introduce errors.The standard experiences the same variability, allowing for ratiometric measurement that improves reproducibility. nih.gov
Specificity The complex biological matrix can cause ion suppression or enhancement, affecting the analyte signal.The standard co-elutes and experiences the same matrix effects, correcting for signal fluctuations. nih.gov

Emerging Research Areas for Deuterated Steroids in Basic Science

Beyond their established role as internal standards for quantification, deuterated steroids are being used in innovative ways to advance basic scientific research. These emerging applications leverage the unique properties of stable isotopes to probe biological systems in greater detail.

One of the most significant emerging areas is in the study of metabolic pathways . By administering a deuterated steroid precursor, researchers can trace its conversion through various enzymatic steps to its downstream metabolites. nih.gov For example, deuterated progesterone (B1679170) has been used to identify novel metabolites and elucidate steroidogenic pathways in organisms ranging from frogs to echinoderms. nih.gov This "flux analysis" provides a dynamic view of steroid metabolism that cannot be obtained from static concentration measurements alone. It could be used, for instance, to study how the Δ⁴ and Δ⁵ androgen biosynthesis pathways are altered in certain disease states. nih.gov

Another frontier is the application of high-precision isotope ratio mass spectrometry . This technique can measure minute differences in the natural abundance of isotopes (like ¹³C/¹²C) to distinguish between endogenous steroids and those administered exogenously, a critical task in anti-doping science. nih.govusda.gov While this typically focuses on carbon isotopes, the principles of using isotopic signatures are central. Deuterated standards are crucial in these methods to ensure the accuracy of the mass spectrometry measurements needed to detect these subtle isotopic shifts. nih.gov

Furthermore, the concept of "deuterated drugs" is an expanding field in pharmacology. nih.gov Incorporating deuterium at specific sites of a molecule can alter its metabolism, often slowing down metabolic breakdown by cytochrome P450 enzymes (the kinetic isotope effect). nih.gov This can improve a drug's pharmacokinetic profile, increasing its half-life and bioavailability, and potentially reducing toxic metabolites. nih.govnih.gov While 3α,17β-Androst-5-enediol is an endogenous compound, basic research could explore whether site-specific deuteration of steroids could be used to create metabolically stabilized research probes or even therapeutic agents with modified activity or duration of action.

Finally, deuterated steroids are valuable tools for understanding receptor interactions and cellular function . By using labeled ligands, researchers can study binding kinetics, receptor occupancy, and the downstream effects of steroid signaling with greater clarity, distinguishing the administered labeled steroid from the endogenous pool.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 3α,17β-Androst-5-enediol-d3?

  • Methodological Answer : Purity and structural validation require a combination of techniques:
  • High-Performance Liquid Chromatography (HPLC) : For assessing chemical purity (≥98% as per typical standards) and resolving batch-specific impurities .
  • Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR confirm stereochemistry and isotopic labeling (e.g., deuterium substitution at specific positions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 290.4 g/mol for non-deuterated analogs) and isotopic enrichment .
  • Thin-Layer Chromatography (TLC) : Used preliminarily to verify compound homogeneity .

Q. What storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer :
  • Temperature : Store at -20°C for long-term stability (≥5 years) . Short-term storage at room temperature is acceptable if protected from moisture .
  • Container : Use airtight, light-resistant containers to prevent photodegradation and oxidation .
  • Handling : Avoid exposure to strong acids/bases and humidity, which may hydrolyze functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different in vivo models?

  • Methodological Answer :
  • Variable Control : Standardize administration routes (e.g., subcutaneous vs. oral) and dosing schedules to reduce inter-study variability .
  • Species-Specific Metabolism : Account for differences in cytochrome P450 enzyme activity between rodents and primates using metabolic profiling .
  • Statistical Reconciliation : Apply mixed-effects models to adjust for confounding factors (e.g., age, sex) and meta-analytical frameworks to synthesize conflicting datasets .

Q. What methodological considerations are critical when designing longitudinal studies to assess the endocrine effects of this compound?

  • Methodological Answer :
  • Cohort Selection : Use stratified sampling to ensure representation of subpopulations (e.g., pre-/post-menopausal subjects) and minimize attrition bias .
  • Endpoint Selection : Combine direct biomarkers (e.g., serum 3α-diol glucuronide levels via ELISA ) with indirect indicators (e.g., androgen receptor activity assays).
  • Temporal Sampling : Collect data at multiple timepoints to capture dynamic hormone fluctuations and avoid Type II errors in low-effect scenarios .

Q. How can researchers address conflicting data on the peripheral androgenicity of this compound in clinical vs. preclinical studies?

  • Methodological Answer :
  • Assay Sensitivity : Validate immunoassays (e.g., cross-reactivity checks for metabolites like dihydrotestosterone-d3) to avoid false positives .
  • Model Translation : Use humanized mouse models or ex vivo tissue cultures to bridge interspecies differences in androgen receptor affinity .
  • Data Triangulation : Integrate transcriptomic (RNA-seq) and proteomic (Western blot) data to confirm mechanistic pathways independently of serum biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.